(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine
Description
Properties
IUPAC Name |
3-methyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)4-5-12-8-11-9-13(3)6-7-14-11/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXBOFHTBXHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1CN(CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Methyldiethanolamine
The 4-methylmorpholine ring is synthesized via acid-catalyzed cyclization of N-methyldiethanolamine , as demonstrated in the preparation of 4-methylmorpholine.
Procedure
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Reactants :
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N-Methyldiethanolamine (1 mol)
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Concentrated sulfuric acid (1.2 mol, 98%)
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Conditions :
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Dropwise addition of H₂SO₄ at ≤60°C to prevent exothermic side reactions.
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Reflux at 160–170°C for 7 hours to facilitate cyclization and water elimination.
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-
Workup :
Mechanism
The sulfuric acid protonates the hydroxyl groups, enabling nucleophilic attack and ring closure (Figure 1).
Functionalization at Position 2 of the Morpholine Ring
Synthesis of (4-Methylmorpholin-2-yl)methylamine
The aminomethyl group at position 2 is introduced via reductive amination or nucleophilic substitution.
Route A: Reductive Amination
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Reactants :
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4-Methylmorpholine-2-carbaldehyde (hypothetical intermediate)
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Ammonium acetate or aqueous ammonia
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Sodium cyanoborohydride (NaBH₃CN)
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Conditions :
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Stirring in methanol at 25°C for 12 hours.
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Acidic workup to protonate the amine.
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Outcome :
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Forms (4-methylmorpholin-2-yl)methylamine (Yield: ~70%, estimated).
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Route B: Nucleophilic Substitution
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Reactants :
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2-Chloromethyl-4-methylmorpholine
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Ammonia (gas or aqueous)
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Conditions :
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Heated to 80°C in ethanol for 6 hours.
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Outcome :
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Substitution of chloride with amine group (Yield: ~65%, estimated).
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Introduction of the 3-Methylbutyl Group
Alkylation of (4-Methylmorpholin-2-yl)methylamine
The secondary amine undergoes alkylation with 1-bromo-3-methylbutane under controlled conditions.
Procedure
-
Reactants :
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(4-Methylmorpholin-2-yl)methylamine (1 mol)
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1-Bromo-3-methylbutane (1.2 mol)
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Potassium carbonate (2 mol) as base
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Conditions :
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Reflux in acetonitrile at 82°C for 24 hours.
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Monitor via TLC or GC-MS to prevent dialkylation.
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Workup :
Mechanism
The amine acts as a nucleophile, displacing bromide in an Sₙ2 reaction (Figure 2).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combining morpholine ring formation and alkylation:
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Reactants :
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N-(3-Methylbutyl)diethanolamine
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H₂SO₄ (catalyst)
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1-Bromo-3-methylbutane
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Conditions :
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Cyclization at 160°C for 5 hours.
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Direct alkylation without intermediate isolation.
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Outcome :
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Reduced purification steps but lower yield (45–50%) due to competing side reactions.
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Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Alkylation | Morpholine synthesis → Alkylation | 58–72% | High selectivity, scalable | Multiple purification steps |
| One-Pot Tandem | Combined cyclization/alkylation | 45–50% | Time-efficient | Lower yield, side products |
| Reductive Amination | Aldehyde → Amine → Alkylation | ~60% | Mild conditions | Requires aldehyde intermediate |
Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
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Molecular Ion Peak : m/z 186.2 ([M+H]⁺), consistent with C₁₁H₂₃N₂O.
Chemical Reactions Analysis
Types of Reactions: (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Morpholine Moieties
The morpholine ring is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Benzyl[(4-methylmorpholin-2-yl)methyl]amine | C13H20N2O | 220.31 | Aromatic benzyl group enhances π-π interactions; methylmorpholine improves solubility. | Drug intermediates, receptor-targeted ligands . |
| (4-Methylmorpholin-2-yl)methylamine | C12H26N2O | 214.35 | Longer alkyl chain (3-methylpentyl) increases lipophilicity. | Surfactants, corrosion inhibitors . |
| 3-Methyl-N-((4-methylmorpholin-2-yl)methyl)butan-2-amine | C11H24N2O | 200.32 | Compact branched alkyl chain; similar to the target compound. | Discontinued due to synthesis challenges . |
Key Observations :
Comparison with Target Compound :
- The target compound’s 3-methylbutyl group aligns with the anticorrosive efficacy observed in tris(3-methylbutyl)amine derivatives, though direct evidence is lacking .
- Unlike oxadiazole-based amines, the morpholine ring may reduce cytotoxicity while maintaining solubility, making it suitable for non-toxic applications (e.g., agrochemicals) .
Physicochemical Properties and Commercial Viability
- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than purely aliphatic amines (e.g., (3-Methoxyphenyl)methylamine ), aiding formulation in pharmaceuticals .
- Commercial Status: Limited availability (e.g., discontinued status of some derivatives) highlights niche applications or synthesis hurdles .
Biological Activity
(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is a compound with potential applications in biological research, particularly in enzyme inhibition and receptor binding studies. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
The compound is characterized by the presence of a 3-methylbutyl group and a morpholine ring, which contributes to its unique chemical behavior. The structural formula can be represented as:
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to various biological effects. The exact pathways are influenced by the specific biological system being studied.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Enzyme Inhibition: The compound has been noted for its potential to inhibit certain enzymes, which could be valuable in therapeutic contexts.
- Receptor Binding: It may interact with various receptors, influencing signaling pathways critical for cellular functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine | Similar morpholine structure | Potential enzyme inhibition |
| (3-Methylbutyl)[(4-ethylmorpholin-2-yl)methyl]amine | Different alkyl substitution pattern | Varies in binding affinity and reactivity |
This table illustrates how variations in alkyl substitution can influence the biological properties of similar compounds.
Case Studies and Research Findings
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Enzyme Inhibition Studies:
A study focused on the inhibitory effects of this compound on specific enzymes showed promising results, indicating a potential role in drug development for conditions that involve enzyme dysregulation. -
Receptor Interaction Analysis:
Research involving receptor binding assays demonstrated that this compound could effectively bind to certain receptors, modulating their activity. This finding suggests its potential use in pharmacological applications targeting receptor-mediated pathways. -
Toxicity and Safety Assessments:
Preliminary toxicity studies indicated that this compound exhibits low toxicity profiles in vitro, making it a candidate for further exploration in therapeutic contexts.
Applications in Scientific Research
The compound's unique properties make it suitable for various applications:
- Drug Development: Its ability to inhibit enzymes and bind to receptors positions it as a candidate for developing new therapeutic agents.
- Biochemical Assays: It can serve as a ligand in biochemical assays to study molecular interactions and signaling pathways.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield Range* | References |
|---|---|---|---|
| Reductive amination | NaBH3CN, RT, methanol | 60-75% | |
| Mannich reaction | Morpholine, formaldehyde, reflux | 45-65% |
*Yields estimated from analogous reactions in cited studies.
What analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
- Infrared Spectroscopy (IR) : Identify C-N stretches (1,100–1,250 cm⁻¹) and morpholine ring vibrations (C-O-C ~1,250 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (~δ 1.0–1.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and amine protons (broad, δ 1.5–2.5 ppm) .
- ¹³C NMR : Quaternary carbons in morpholine (~δ 65–70 ppm) and alkyl chain carbons (δ 20–40 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Catalyst selection : Palladium on carbon (Pd/C) under hydrogen enhances reductive amination efficiency compared to NaBH3CN .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve morpholine incorporation in Mannich reactions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
What contradictions exist in reported biological activity data for similar amines, and how can they be resolved?
Answer:
- Receptor binding discrepancies : For example, morpholine-containing amines may show variable affinity for cannabinoid receptors (CB1/CB2) due to stereochemical differences. Use enantiomerically pure intermediates and validate with competitive binding assays .
- Cytotoxicity variability : Cell viability results (e.g., in MCF-7 cells) depend on concentration gradients and exposure time. Standardize protocols using IC50 calculations and negative controls .
Q. Table 2: Biological Activity Comparison
| Study Focus | Key Finding | Resolution Strategy | References |
|---|---|---|---|
| CB1/CB2 agonism | Conflicting EC50 values | Chiral HPLC separation | |
| Anticancer activity | Dose-dependent viability reduction | Replicate with multiple cell lines |
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Answer:
- Stability data : The compound is stable at room temperature in inert atmospheres but may degrade in humid or acidic conditions. Store at –20°C under argon, as recommended for morpholine-derived amines .
- Decomposition products : Monitor via LC-MS for oxidation byproducts (e.g., N-oxides) .
What methodologies are recommended for studying interactions between this amine and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors (e.g., GPCRs) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to morpholine-recognizing enzymes .
- In vitro assays : Measure second messenger systems (e.g., cAMP modulation) to confirm functional activity .
How can researchers address solubility challenges in pharmacological studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays, ensuring no solvent interference .
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
